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Compound of Interest

Compound Name: 4-(2-methylphenoxy)aniline

Cat. No.: B186193

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the
complete structural elucidation of 4-(2-methylphenoxy)aniline (CAS No: 56705-83-0). Aimed
at researchers, scientists, and professionals in drug development and chemical synthesis, this
document details an integrated analytical workflow. It moves beyond procedural lists to explain
the scientific rationale behind the selection of techniques, experimental design, and data
interpretation. By synthesizing data from mass spectrometry, infrared spectroscopy, and
advanced nuclear magnetic resonance techniques, this guide establishes a self-validating
system to unambiguously confirm the molecular structure, connectivity, and purity of the target
compound.

Introduction and Core Objectives

4-(2-methylphenoxy)aniline is a diaryl ether derivative, a structural motif present in numerous
biologically active compounds and advanced materials. The precise arrangement of its
constituent atoms—the connectivity of the aniline and cresol moieties through an ether linkage
and the specific ortho position of the methyl group—is critical to its chemical properties and
potential applications. Incorrect structural assignment can lead to flawed research conclusions
and wasted resources in development pipelines.

The primary objective of this guide is to present a logical and efficient workflow for the definitive
confirmation of the structure of 4-(2-methylphenoxy)aniline. This process relies on the
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synergistic application of multiple analytical techniques, where each method provides a unique
and complementary piece of the structural puzzle.

Core Scientific Pillars:

» Unambiguous Confirmation: To move from a hypothesized structure to a confirmed one with
the highest degree of confidence.

o Methodological Rationale: To explain why specific techniques and parameters are chosen to
solve the specific structural questions posed by this molecule.

o Data Integration: To demonstrate how data from disparate analyses are woven together to
form a single, coherent structural conclusion.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a synthesized or isolated compound is a systematic process. It
begins with establishing the molecular formula and then meticulously mapping the atomic
connectivity. Purity assessment is an integral and parallel step throughout this workflow.
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Caption: A strategic workflow for the structural elucidation of 4-(2-methylphenoxy)aniline.

Phase 1: Foundational Analysis - Mass
Spectrometry

3.1. Expertise & Rationale Mass spectrometry (MS) is the first critical step, as it provides the
molecular weight (MW) of the compound. For 4-(2-methylphenoxy)aniline (C13H13NO), the
expected monoisotopic mass is 199.0997 g/mol .[1] High-resolution mass spectrometry
(HRMS) is superior to nominal mass techniques because it can confirm the elemental
composition, a self-validating measure that severely constrains possible molecular formulas.
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3.2. Experimental Protocol (HRMS - ESI-Q-TOF)

o Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g.,
methanol or acetonitrile). Dilute this stock solution 1:100 with the same solvent containing
0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]* ion in
positive ion mode.

 Instrumentation: Utilize an Electrospray lonization (ESI) source coupled with a Quadrupole
Time-of-Flight (Q-TOF) mass spectrometer.

e Parameters:

lonization Mode: Positive ESI

[e]

o

Mass Range: 50-500 m/z

[¢]

Capillary Voltage: 3.5 kV

o

Source Temperature: 120 °C

[e]

Infusion Flow Rate: 5 puL/min

o Data Acquisition: Acquire the full scan spectrum. The presence of a prominent ion at m/z
200.1070 (for [C13H1aNO]*) confirms the molecular formula.

3.3. Data Interpretation: Fragmentation Analysis Tandem MS (MS/MS) provides structural
insights by fragmenting the parent ion. The fragmentation patterns of aromatic ethers and
amines are well-documented.[2][3][4][5] Key expected cleavages for [M+H]* of 4-(2-
methylphenoxy)aniline include:

o Cleavage of the C-O ether bond: This is a common fragmentation pathway for aryl ethers
and can lead to characteristic fragment ions.[2][3]

e Loss of small neutral molecules: Aromatic amines may lose molecules like HCN.[2]

These fragmentation patterns provide preliminary evidence for the connectivity of the aromatic
rings through the ether linkage.
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Phase 2: Functional Group and Connectivity
Mapping

Infrared (IR) Spectroscopy: Functional Group
Identification

4.1.1. Expertise & Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-
destructive technique that identifies the functional groups present in a molecule by detecting
the vibrations of its chemical bonds.[6] For 4-(2-methylphenoxy)aniline, we expect to see
characteristic absorptions for the N-H bonds of the primary amine, the C-O ether linkage, and
the substituted aromatic rings.

4.1.2. Experimental Protocol (Attenuated Total Reflectance - ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
No extensive preparation like KBr pelleting is needed, which increases efficiency and
reproducibility.[7]

o Data Acquisition: Record the spectrum from 4000 to 500 cm~1.

e Background Correction: Perform a background scan of the clean ATR crystal prior to sample
analysis to subtract atmospheric (COz, H20) absorbances.

4.1.3. Expected Data and Interpretation
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Wavenumber ] . Functional ] .
Vibration Type Intensity Rationale
(cm™?) Group
Confirms the
N-H Asymmetric ) ) presence of the
) Primary Amine (- ) ) ]
3450-3300 & Symmetric NH2) Medium primary amine.
2
Stretch Often appears as
a doublet.
_ Indicates the
C-H Aromatic )
3100-3000 Ar-H Medium-Weak presence of
Stretch o
aromatic rings.
C-H Aliphatic ) Confirms the
2950-2850 Methyl (-CHs3) Medium-Weak
Stretch methyl group.
Characteristic
C=C Aromatic o skeletal
~1600 & ~1500 ] Aromatic Ring Strong ) )
Ring Stretch vibrations of the
benzene rings.
A key indicator
C-O Aryl Ether )
1270-1200 Ar-O-Ar Strong for the diaryl
Stretch )
ether linkage.[8]
The pattern of
these bands can
provide clues
) about the
C-H Out-of-Plane  Aromatic o
850-750 ) o Strong substitution
Bending Substitution
patterns (1,4-
and 1,2-
disubstituted
rings).[9]
(Reference Data
from[6][9][10])
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Map

4.2.1. Expertise & Rationale NMR spectroscopy is the most powerful tool for elucidating the
detailed structure of organic molecules. It provides information on the chemical environment,
count, and connectivity of every proton and carbon atom. A full suite of 1D (*H, 13C) and 2D
(COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

4.2.2. Experimental Protocol (500 MHz Spectrometer)

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). The choice of solvent is critical; DMSO-de is often preferred for
amines as it allows for the clear observation of the exchangeable -NH:z protons.

» 'H NMR: Acquire a standard proton spectrum. This will show the number of distinct proton
environments, their integration (ratio), and their splitting patterns (J-coupling).

e 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique
carbon environments.

e 2D NMR - COSY (Correlation Spectroscopy): ldentifies protons that are coupled to each
other (typically on adjacent carbons).

e 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with
the carbon atom it is directly attached to.

e 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons
that are separated by 2-3 bonds. This is the key experiment for connecting the different
fragments of the molecule, such as linking the two aromatic rings across the ether oxygen.

4.2.3. Predicted NMR Data and Interpretation

The structure of 4-(2-methylphenoxy)aniline has 11 unique proton signals and 13 unique
carbon signals. The predicted chemical shifts are based on established additive models and
spectral databases.[11][12][13]

Predicted *H and 3C NMR Chemical Shifts (in DMSO-de)
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Predicted *H Shift

Predicted **C Shift

Atom(s) Multiplicity / Notes
(ppm) (ppm)
Broad singlet,
-NH:z ~5.1 -
exchangeable
-CHs ~2.2 ~16 Singlet
o Doublets, part of an
Ar-H (Aniline ring) ~6.6-7.0 ~115- 122
AA'BB' system
] Multiplets, complex
Ar-H (Cresol ring) ~6.9-7.2 ~112-131
pattern
. . Quaternary carbons
Ar-C (Aniline ring) - ~140-145
(C-N, C-0)
) Quaternary carbons
Ar-C (Cresol ring) - ~127, ~154

(C-CHs, C-O)

(Note: Precise shifts can vary based on solvent and concentration. Predictions are for

illustrative purposes.)

Connecting the Pieces with 2D NMR

The HMBC experiment is the ultimate validation tool. It provides the long-range correlations

that bridge the molecular fragments.

Aniline Ring Protons

Methyl Protons

(~6.8 ppm) (~2.2 ppm)
| i
Key HMBC Correlation = HMBC Correlation
i (3JHC) i (2JHC)
i D
Cresol Ring C-O Cresol Ring C-CHs
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Caption: Key HMBC correlations confirming the ether linkage and methyl group position.

e Crucial Correlation: A proton on the aniline ring (ortho to the ether, ~6.8 ppm) will show a 3-
bond correlation (3JHC) to the carbon atom of the cresol ring that is bonded to the ether
oxygen (~154 ppm). This single correlation definitively proves the connectivity between the
two rings through the ether linkage.

o Methyl Position: The methyl protons (~2.2 ppm) will show strong 2- and 3-bond correlations
to the carbons of the cresol ring, confirming its attachment point and the ortho substitution
pattern.

Phase 3: Purity Assessment & Final Confirmation

5.1. Expertise & Rationale Structural elucidation is only meaningful on a pure sample. High-
Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer as a
detector (LC-MS), is the gold standard for assessing the purity of non-volatile organic
compounds.[14][15][16] The goal is to develop a method that shows a single, sharp,
symmetrical peak for the target compound, demonstrating the absence of significant impurities.

5.2. Experimental Protocol (UPLC-MS)

¢ Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system with a
PDA (Photodiode Array) detector and a single quadrupole mass spectrometer. A C18
reversed-phase column is a standard choice for compounds of this polarity.

» Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1%
formic acid. The acid improves peak shape and ionization efficiency. A typical gradient might
run from 10% B to 95% B over 5-10 minutes.

o Detection:

o PDA: Monitor across a range of wavelengths (e.g., 210-400 nm) to detect any impurities
that may have different chromophores.

o MS: Use Selected lon Monitoring (SIM) for the [M+H]* ion (m/z 200.1) to confirm the
identity of the main peak.
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Purity Calculation: Purity is determined by the area percentage of the main peak in the PDA
chromatogram. A purity level of >95% is typically required for research applications.

Conclusion: Synthesizing the Evidence

The structural elucidation of 4-(2-methylphenoxy)aniline is complete when all pieces of

analytical data converge to support the proposed structure and rule out all reasonable

alternatives.

HRMS confirms the elemental formula: C13H13NO.

FTIR identifies the required functional groups: -NHz, Ar-O-Ar, -CHs, and substituted aromatic
rings.

1H and 3C NMR account for all 13 protons and 13 carbons in their correct chemical
environments and ratios.

2D NMR unequivocally establishes the atomic connectivity, including the crucial aniline-
oxygen-cresol linkage and the ortho-position of the methyl group.

HPLC/UPLC verifies the purity of the sample analyzed.

This integrated and self-validating workflow provides the highest level of scientific confidence in

the assigned structure, forming a robust foundation for any subsequent research or

development activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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